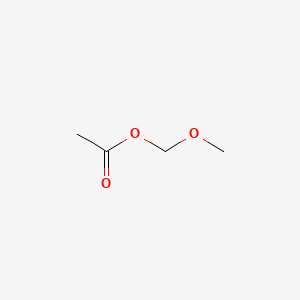
Oxanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxanol is an organic compound that belongs to the class of tetrahydropyrans. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a hydroxyl group attached to the second carbon atom. The (S) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxanol can be synthesized through several methods. One common approach involves the reduction of 2H-pyran-2-one using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 2H-pyran-2-one using a rhodium-based catalyst. The reaction conditions typically involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale asymmetric hydrogenation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The use of chiral ligands and catalysts is crucial to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form tetrahydropyran.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation, and amines for amination.
Major Products Formed
Oxidation: Formation of 2H-pyran-2-one or 2H-pyran-2-aldehyde.
Reduction: Formation of tetrahydropyran.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Oxanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Oxanol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2H-pyran-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2H-pyran-2-aldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
Oxanol is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and biological activity
Properties
CAS No. |
56573-79-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
(2S)-oxan-2-ol |
InChI |
InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1 |
InChI Key |
CELWCAITJAEQNL-YFKPBYRVSA-N |
SMILES |
C1CCOC(C1)O |
Isomeric SMILES |
C1CCO[C@@H](C1)O |
Canonical SMILES |
C1CCOC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)










